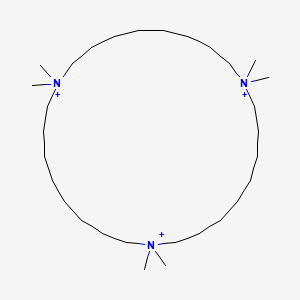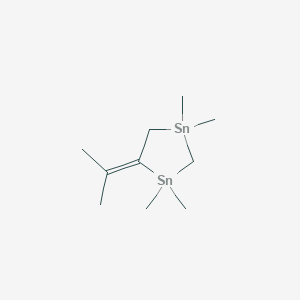
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is an organotin compound characterized by its unique structure, which includes two tin atoms bonded to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane typically involves the reaction of tetramethyltin with isopropylidene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxicity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are complex and depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyltin: Similar in structure but lacks the isopropylidene group.
Trimethyltin Chloride: Contains three methyl groups and a chlorine atom bonded to tin.
Dimethyltin Dichloride: Contains two methyl groups and two chlorine atoms bonded to tin.
Uniqueness
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is unique due to its specific structure, which includes both tetramethyl and isopropylidene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
93061-67-7 |
|---|---|
Molekularformel |
C10H22Sn2 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-4-propan-2-ylidene-1,3-distannolane |
InChI |
InChI=1S/C5H8.4CH3.CH2.2Sn/c1-4-5(2)3;;;;;;;/h1H2,2-3H3;4*1H3;1H2;; |
InChI-Schlüssel |
YJRRDNRCWKBCRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C[Sn](C[Sn]1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
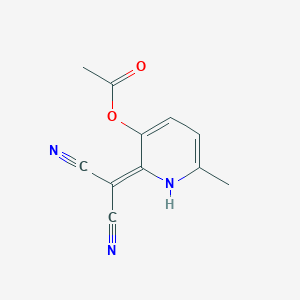
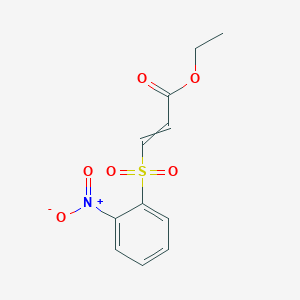
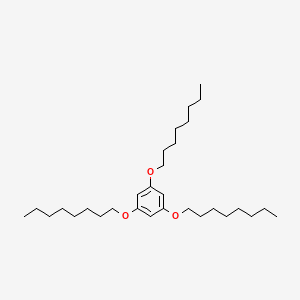
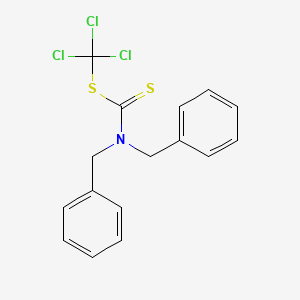
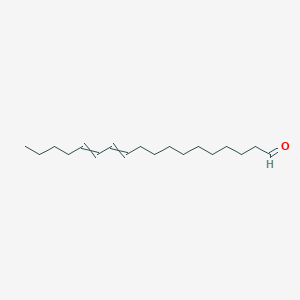
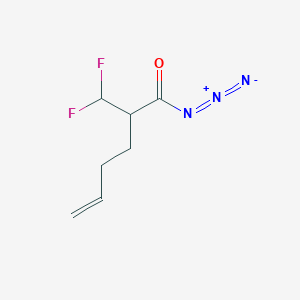
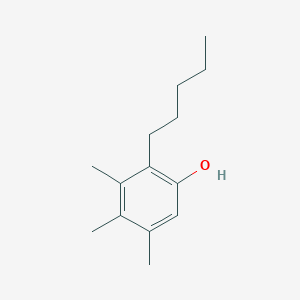
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
